![molecular formula C11H8FNO4 B3081730 1-{[(3-氟苯基)羰基]氧代}吡咯烷-2,5-二酮 CAS No. 110920-19-9](/img/structure/B3081730.png)
1-{[(3-氟苯基)羰基]氧代}吡咯烷-2,5-二酮
描述
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione , also known as 3-fluorobenzoyloxy-2,5-pyrrolidinedione , is a heterocyclic compound with a pyrrolidine ring as its core scaffold. The pyrrolidine ring is a versatile nitrogen-containing five-membered ring that has garnered significant interest in medicinal chemistry due to its unique properties and potential therapeutic applications .
科学研究应用
Nα-氨基甲酸酯保护的β-和γ-氨基酸的合成:使用吡咯烷-2,5-二酮的衍生物,开发了一种高效的一锅法合成方法,用于 Nα-氨基甲酸酯保护的β-丙氨酸和γ-氨基丙酸(GABA)。该方法显示出高收率和纯度,表明这些化合物在氨基酸合成中的用途 (Cal 等人,2012).
碳钢腐蚀的抑制剂:吡咯烷-2,5-二酮的衍生物已被证明可有效作为盐酸介质中碳钢的缓蚀剂。这些化合物表现出良好的抑制效率,随着浓度的增加而增加,并且在腐蚀科学领域引起了兴趣 (Zarrouk 等人,2015).
转化为马来酰亚胺:通过甲苯磺酸化二羟基吡咯烷-2,5-二酮转化为马来酰亚胺的研究揭示了影响该反应的热力学和动力学因素。这些知识对于理解吡咯烷-2,5-二酮和马来酰亚胺的性质及其在有机合成中的应用非常有价值 (Yan 等人,2018).
高发光聚合物的合成:吡咯烷-2,5-二酮衍生物已用于合成具有强荧光特性的聚合物。这些聚合物在材料科学中显示出潜在的应用,特别是在发光材料的开发中 (Zhang & Tieke,2008).
导电聚合物中的电致变色特性:已经探索了吡咯烷-2,5-二酮衍生物的共聚,以增强导电聚合物的电致变色特性。这项研究为智能材料和电致变色器件领域开辟了道路 (Türkarslan 等人,2007).
作用机制
Mode of Action
The compound interacts with its targets, the CA isoenzymes, by inhibiting their activity .
Biochemical Pathways
The inhibition of CA isoenzymes affects several biochemical pathways. Most notably, it disrupts the regulation of pH and fluid balance in the body . This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
The compound’s pyrrolidine-2,5-dione scaffold is known to be a versatile and efficient pharmacophore, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage . These properties could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of pH and fluid balance in the body due to the inhibition of CA isoenzymes . This can lead to a variety of physiological effects, depending on the extent of the disruption and the body’s ability to compensate for these changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione. For instance, the pH of the body can affect the compound’s ability to bind to and inhibit CA isoenzymes . Additionally, factors such as temperature and the presence of other substances in the body can potentially affect the compound’s stability and efficacy .
生化分析
Biochemical Properties
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II . These interactions are significant as they can influence the enzyme’s activity, potentially leading to therapeutic applications in diseases where carbonic anhydrase plays a role. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in detoxification and clearance of toxic substances . By modulating these pathways, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can alter cellular responses to external stimuli, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action often involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism often involves its conversion into active or inactive metabolites, which can further influence its biological activity . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular and organismal health.
Transport and Distribution
The transport and distribution of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWZKPQQSXKNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204377 | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110920-19-9 | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



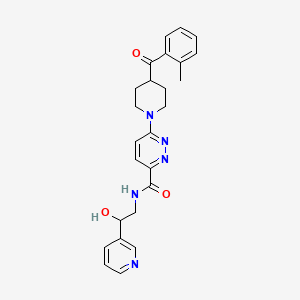

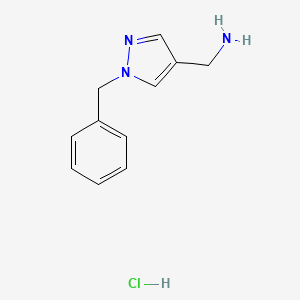

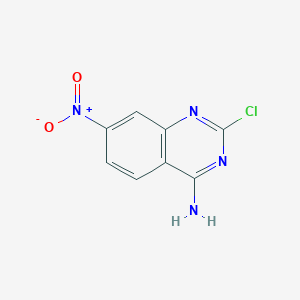
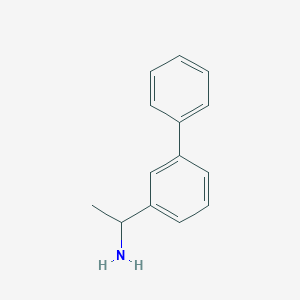

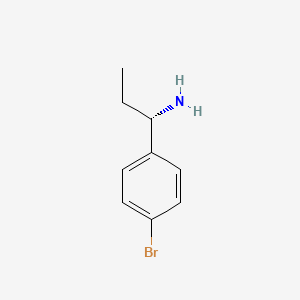
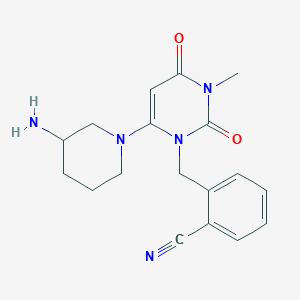

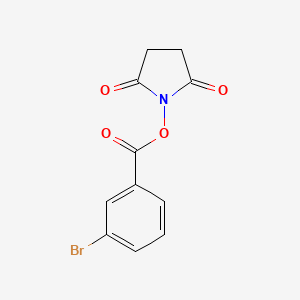
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)

